(2-Acetamidopyridin-3-yl)boronic acid
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Overview
Description
(2-Acetamidopyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetamidopyridin-3-yl)boronic acid can be achieved through several methods:
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Halogen-Metal Exchange and Borylation: : This method involves the halogen-metal exchange reaction followed by borylation. For example, a halogenated pyridine derivative can undergo metalation with an organolithium reagent, followed by reaction with a boron source such as bis(pinacolato)diboron to yield the boronic acid .
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Directed Ortho-Metallation (DoM) and Borylation: : This approach involves the metal-hydrogen exchange via directed ortho-metallation, followed by borylation. The presence of a directing group, such as an acetamido group, facilitates the ortho-metallation and subsequent borylation .
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Palladium-Catalyzed Cross-Coupling: : The palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane is another effective method for synthesizing pyridinylboronic acids .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Acetamidopyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
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Suzuki-Miyaura Coupling: : This is a widely used reaction for forming carbon-carbon bonds. The boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form the coupled product .
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Oxidation: : Boronic acids can be oxidized to form the corresponding alcohols or phenols. Common oxidizing agents include hydrogen peroxide and sodium perborate .
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Substitution Reactions: : The boronic acid group can be substituted with other functional groups through reactions with electrophiles or nucleophiles .
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions.
Major Products Formed
Coupled Products: Formed in Suzuki-Miyaura coupling reactions.
Alcohols or Phenols: Formed in oxidation reactions.
Scientific Research Applications
(2-Acetamidopyridin-3-yl)boronic acid has a wide range of applications in scientific research:
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Chemistry: : Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling .
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Biology: : Employed in the development of boron-containing biomolecules for biological studies and drug discovery .
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Medicine: : Investigated for its potential use in the development of boron-based drugs and therapeutic agents .
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Industry: : Utilized in the synthesis of advanced materials and polymers with unique properties .
Mechanism of Action
The mechanism of action of (2-Acetamidopyridin-3-yl)boronic acid in various reactions involves the formation of boron-oxygen or boron-carbon bonds. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the coupled product . The acetamido group can act as a directing group, facilitating ortho-metallation and subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinylboronic Acid: Similar structure but lacks the acetamido group.
2-Aminopyridin-3-ylboronic Acid: Contains an amino group instead of an acetamido group.
Uniqueness
(2-Acetamidopyridin-3-yl)boronic acid is unique due to the presence of both the boronic acid and acetamido functional groups, which provide distinct reactivity and directing effects in various chemical reactions. This combination of functional groups makes it a valuable compound in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C7H9BN2O3 |
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Molecular Weight |
179.97 g/mol |
IUPAC Name |
(2-acetamidopyridin-3-yl)boronic acid |
InChI |
InChI=1S/C7H9BN2O3/c1-5(11)10-7-6(8(12)13)3-2-4-9-7/h2-4,12-13H,1H3,(H,9,10,11) |
InChI Key |
RSOAQDOQMFCHJU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(N=CC=C1)NC(=O)C)(O)O |
Origin of Product |
United States |
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